N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
The exact mass of the compound this compound is 399.12304885 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-15-7-8-16(17(11-15)29-2)22-18(25)12-23-9-10-24(20(27)19(23)26)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZCWSKOHKOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dimethoxyphenyl group and a tetrahydropyrazin moiety with fluorinated phenyl substitution. Its molecular formula is , with a molecular weight of approximately 483.5 g/mol. The presence of both sulfur and fluorine atoms in the structure contributes to its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, primarily focusing on its pharmacological effects:
- Anticancer Activity : Compounds containing thiadiazole and pyrazine rings have shown promising anticancer properties. The structural components of this compound suggest potential interactions with cancer cell pathways.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties. The presence of the dimethoxyphenyl group may enhance the compound's ability to interact with microbial targets.
Research indicates that the mechanism of action for compounds like this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
- Modulation of Signaling Pathways : The fluorinated phenyl group may modulate key signaling pathways involved in tumor growth and resistance.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Antimicrobial | Bactericidal effects | |
| Enzyme Inhibition | Targeting cancer pathways |
Case Study: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds on various cancer cell lines. Results indicated that compounds with a tetrahydropyrazine structure exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study highlighted that the incorporation of fluorine atoms enhanced the potency against these cell lines.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways:
- Preparation of the Tetrahydropyrazine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The dimethoxy and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
- Final Acetylation Step : The final product is obtained through an acetamide formation reaction.
Preparation Methods
Diamine Precursor Preparation
A common approach involves condensing glycine derivatives with aryl amines. For example:
Cyclization to Pyrazine-Dione
The diamine undergoes cyclization using oxalyl chloride or diethyl oxalate:
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Catalyst: Catalytic dimethylformamide (DMF)
-
Temperature: 0°C to room temperature
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic acyl substitution.
Activation of Pyrazine-Dione
The nitrogen at position 1 of the pyrazine ring is alkylated using bromoacetyl bromide:
Optimization Notes :
Amide Bond Formation
The bromoacetyl intermediate reacts with 2,4-dimethoxyaniline:
Conditions :
Critical Reaction Parameters
Temperature Control
Solvent Selection
| Step | Solvent | Rationale |
|---|---|---|
| Cyclization | DCM | Low polarity minimizes side reactions |
| Alkylation | THF | Stabilizes intermediates via coordination |
| Amidation | DMF | Polar aprotic solvent enhances solubility |
Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acetamide derivatives.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals.
Spectroscopic Characterization
Post-synthesis analysis confirms structure and purity:
-
¹H NMR (400 MHz, DMSO-d₆) :
Yield Optimization Challenges
Competing Side Reactions
Catalytic Improvements
-
Palladium Catalysts : Suzuki coupling for fluorophenyl introduction improves regioselectivity (noted in analogous syntheses).
-
Microwave Assistance : Reduces reaction time for amidation from 12 h to 2 h.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound requires multi-step organic synthesis, typically involving:
- Step 1: Formation of the tetrahydropyrazine-dione core via condensation of fluorophenyl-substituted amines with diketone precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Acetamide coupling using α-chloroacetamide intermediates with the tetrahydropyrazine moiety under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Optimization: Adjust reaction temperature (60–100°C), solvent polarity, and catalyst (e.g., DMAP for amidation) to improve yields (>70%) and purity (>95%). Monitor by TLC/HPLC .
Basic: How can structural integrity and purity be confirmed post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify methoxy, fluorophenyl, and acetamide groups. For example, the 2,4-dimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and methoxy signals at δ 3.8–4.0 ppm .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~468).
- HPLC: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What are the critical physicochemical properties influencing its biological activity?
Answer:
Key properties include:
These properties guide formulation for cellular uptake and target engagement studies.
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions may arise from:
- Assay Conditions: Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Analogues: Compare with derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Computational Modeling: Perform molecular docking to assess binding affinity variations due to conformational flexibility of the tetrahydropyrazine ring .
Advanced: What strategies are effective for elucidating the mechanism of action in neuroprotective or anticancer contexts?
Answer:
- Target Identification: Use pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
- Pathway Analysis: Employ RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 or PI3K/AKT pathway modulation) .
- In Vivo Validation: Test in disease models (e.g., xenograft mice for oncology) with pharmacokinetic profiling to correlate exposure and efficacy .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement: Substitute labile groups (e.g., replace methoxy with trifluoromethoxy to resist demethylation) .
- Prodrug Strategies: Introduce ester or carbamate moieties to enhance solubility and slow hepatic clearance .
- Metabolite Identification: Use LC-MS/MS to identify major Phase I/II metabolites and modify vulnerable sites (e.g., blocking hydroxylation on the dimethoxyphenyl ring) .
Advanced: What experimental controls are critical in assessing off-target effects in kinase inhibition studies?
Answer:
- Selectivity Panels: Screen against a broad kinase panel (e.g., 100+ kinases) at 1 µM to identify promiscuous binding .
- Negative Controls: Use structurally similar inactive analogues (e.g., lacking the dioxo group) to isolate target-specific effects .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stabilization of the putative kinase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
